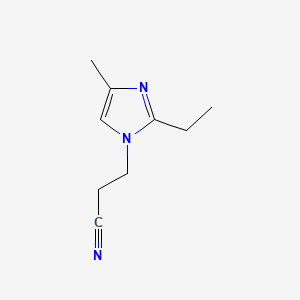2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
CAS No.: 23996-25-0
Cat. No.: VC2312883
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23996-25-0 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile |
| Standard InChI | InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 |
| Standard InChI Key | UIDDPPKZYZTEGS-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CN1CCC#N)C |
| Canonical SMILES | CCC1=NC(=CN1CCC#N)C |
Introduction
Chemical Identity and Structure
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a nitrogen-containing heterocyclic compound characterized by an imidazole ring with specific substitutions. The compound is also known by its IUPAC name 3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile . Its structural features include a five-membered aromatic ring containing two nitrogen atoms, with ethyl and methyl groups as substituents, and a propanenitrile functional group that introduces a polar cyano group .
Basic Identification Parameters
The compound possesses several identifiable chemical parameters that distinguish it from other similar compounds:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| CAS Numbers | 23996-25-0, 568591-00-4 (different isomers) |
| EINECS | 245-975-5 |
The presence of multiple CAS numbers suggests variations in isomeric forms, with the compound sometimes containing a 5-methyl isomer alongside the primary 4-methyl structure .
Physicochemical Properties
The physical and chemical properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile contribute significantly to its behavior in various environments and applications.
Physical Properties
The compound demonstrates specific physical characteristics that influence its handling and application potential:
The discrepancy in boiling point values from different sources may be attributed to varying experimental conditions or purity levels of the tested samples.
Chemical Properties
The compound's chemical properties are largely influenced by its structural components:
-
The imidazole ring contributes to its basic character and ability to participate in hydrogen bonding
-
The ethyl and methyl groups enhance its hydrophobic characteristics, influencing solubility in organic solvents
-
The propanenitrile group can participate in various chemical reactions, including nucleophilic additions and coordination with metal ions
Chemical Reactivity
The compound's reactivity profile stems from its functional groups, particularly the imidazole ring and nitrile functionality.
Types of Reactions
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile can participate in several types of chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using appropriate oxidizing agents |
| Reduction | Can undergo reduction of the nitrile group |
| Substitution | The nitrile group can be involved in nucleophilic substitution reactions |
Reaction Conditions
The specific conditions for these reactions have been documented:
-
Oxidation: Potassium permanganate in acidic conditions
-
Reduction: Lithium aluminum hydride in anhydrous ether
-
Substitution: Various conditions depending on the desired product
Industrial Applications
The compound finds significant use in industrial settings, particularly in polymer chemistry.
Curing Agent for Epoxy Resins
One of the primary applications of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is as a curing agent for epoxy resins . In this role, it:
-
Interacts with epoxy compounds to form network polymers
-
Enhances thermal resistance of the resulting materials
-
Improves physical properties of the cured epoxy products
Other Industrial Uses
Beyond epoxy curing, the compound may serve as:
-
A chemical intermediate in the synthesis of more complex molecules
-
A potential building block for specialized materials with desired properties
Biological Activity and Research Applications
The biological profile of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile remains an area with potential for further exploration.
| Potential Activity | Research Status |
|---|---|
| Antimicrobial | Requires further investigation |
| Antifungal | Possible activity based on structural similarities to known antifungals |
| Enzyme Inhibition | Potential area for research |
Pharmaceutical Research
The presence of the imidazole ring makes this compound of interest in pharmaceutical research, as many imidazole-containing compounds demonstrate therapeutic properties . The specific pharmaceutical applications remain to be fully explored through dedicated research efforts.
Structural Comparison with Related Compounds
Understanding the relationship between 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile and similar compounds helps contextualize its unique properties.
Comparative Analysis
| Compound | Structural Differences | Property Variations |
|---|---|---|
| 2-Ethyl-4-methylimidazole | Lacks the propanenitrile group | Less reactive in certain contexts |
| 4-Methylimidazole | Lacks both ethyl and propanenitrile groups | Different chemical properties |
| 2-Ethylimidazole | Lacks methyl and propanenitrile groups | Variations in reactivity |
| 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole with 5-methyl isomer | Contains 5-methyl isomer | Slightly different reactivity profile |
This comparative analysis reveals that the specific arrangement of substituents on the imidazole ring, particularly the combination of ethyl, methyl, and propanenitrile groups, confers distinct chemical properties to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile .
Future Research Directions
Several promising avenues exist for further investigation of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume